Hexadecanedioic acid

Übersicht

Beschreibung

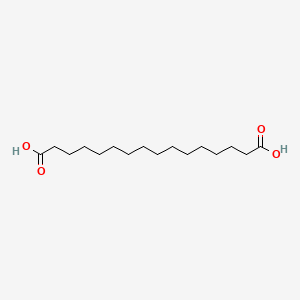

. It is a long-chain fatty acid with two carboxyl groups at each end of a sixteen-carbon aliphatic chain. This compound is found in the roots of the Mediterranean perennial plant Thapsia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadecanedioic acid can be synthesized through the oxidation of hexadecanoic acid methyl ester . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of long-chain alkanes using specific strains of yeast or bacteria, such as Candida tropicalis . This biotechnological approach is favored for its efficiency and environmental friendliness.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexadecansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann weiter oxidiert werden, um kürzerkettige Dicarbonsäuren zu erzeugen.

Reduktion: Die Carboxylgruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu primären Alkoholen reduziert werden.

Veresterung: Reaktion mit Alkoholen in Gegenwart von Säurekatalysatoren zur Bildung von Estern.

Amidierung: Reaktion mit Aminen zur Bildung von Amiden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Veresterung: Alkohole, Schwefelsäure oder Salzsäure als Katalysatoren.

Amidierung: Amine, Dicyclohexylcarbodiimid (DCC) als Kupplungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Kürzerkettige Dicarbonsäuren.

Reduktion: Hexadecandiol.

Veresterung: Hexadecansäureester.

Amidierung: Hexadecansäureamide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antidiabetic Agents

Hexadecanedioic acid serves as an important active pharmaceutical ingredient in the production of long-acting insulin analogs, such as insulin degludec. It acts as a lipophilic substituent that modifies cell communication pathways involved in glucose-dependent insulin production, facilitating continuous insulin release . Additionally, it is involved in the synthesis of GLP-1 derivatives, which are crucial for diabetes management.

1.2 Anticancer Research

Research has indicated that this compound exhibits potential anticancer properties. Studies have explored its esters' effectiveness compared to established anticancer agents like 4'-demethyl-4-deoxypodophyllotoxin . Furthermore, it has been linked to the suppression of B-Raf(V600E) cancer through MAPK hyperactivation .

1.3 Blood Pressure Regulation

Recent studies have identified hexadecanedioate (the anion form) as having a causal role in blood pressure regulation. In vivo experiments demonstrated that increased levels of hexadecanedioate correlate with elevated blood pressure in rat models, suggesting potential implications for hypertension treatment .

Biochemical Applications

2.1 Metabolic Biomarker

this compound is utilized as a metabolic biomarker for assessing drug toxicities in the human liver. It is involved in transporter-mediated drug-drug interactions, providing insights into metabolic pathways and potential adverse effects of pharmaceuticals .

2.2 Antimicrobial Properties

The compound has shown bactericidal activity against certain pathogens, indicating its potential use in developing antimicrobial agents . Its mechanism involves disrupting bacterial membranes, which could be harnessed for therapeutic applications.

Industrial Applications

3.1 Chemical Manufacturing

this compound is used as an intermediate in the synthesis of various specialty chemicals. It serves as a starting compound for producing musk-based fragrances and flavoring agents in the cosmetics and food industries .

3.2 Polymer Production

In polymer chemistry, this compound is employed to create polyesters and polyamides, contributing to the development of biodegradable plastics and other sustainable materials.

Case Studies and Research Findings

Wirkmechanismus

Hexadecanedioic acid exerts its effects through various molecular pathways:

Vergleich Mit ähnlichen Verbindungen

Hexadecansäure kann mit anderen langkettigen Dicarbonsäuren verglichen werden, wie z. B.:

- Dodecansäure (C₁₂H₂₂O₄)

- Tetradecansäure (C₁₄H₂₆O₄)

- Octadecansäure (C₁₈H₃₄O₄)

Einzigartigkeit: Hexadecansäure ist aufgrund ihrer spezifischen Kettenlänge und des Vorhandenseins von zwei Carboxylgruppen einzigartig, die ihr unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen .

Biologische Aktivität

Hexadecanedioic acid (HDA), also known as thapsic acid, is a long-chain dicarboxylic acid with significant biological activities. This article explores its various biological effects, including antitumor, antimicrobial, and potential roles in metabolic regulation, supported by diverse research findings and case studies.

- Chemical Formula : C16H30O4

- Molecular Weight : 286.42 g/mol

- Solubility : Practically insoluble in water, but soluble in organic solvents.

Antitumor Activity

This compound has shown promising antitumor properties in various studies. Notably, it has been reported to induce apoptosis in cancer cells:

- Study Findings : An extract enriched with hexadecanoic acid from Halymenia durvillei was shown to promote apoptosis and autophagy in human triple-negative breast cancer cells (MDA-MB-231) at concentrations as low as 50 μg/mL . This suggests its potential as an anticancer agent, particularly for aggressive cancer types that lack effective treatment options.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens:

- Inhibition of Bacteria : A study evaluated the effectiveness of hexadecanoic acid extracts against Xanthomonas campestris, revealing significant inhibition zones at concentrations of 10%, 20%, and 40% . The average diameters of inhibition zones were measured as follows:

| Concentration | Average Diameter (mm) - 24 hours | Average Diameter (mm) - 48 hours |

|---|---|---|

| 40% | 48.22 | 47.87 |

| 20% | 43.35 | 43.15 |

| 10% | 32.37 | 32.04 |

| Control (+) | 37.4 | 34.3 |

| Control (-) | 0 | 0 |

This study indicates that this compound can disrupt microbial cell membranes, leading to cell lysis and death.

Metabolic Effects

This compound has been implicated in metabolic regulation, particularly concerning blood pressure:

- Blood Pressure Regulation : In animal studies, hexadecanedioate was associated with increased blood pressure in Wistar–Kyoto rats . The findings indicated a causal relationship between hexadecanedioate levels and systolic/diastolic blood pressure, suggesting a novel pathway for hypertension management.

Case Studies and Experimental Data

-

Antiplasmodial Activity : In silico and in vivo studies have identified hexadecanoic acid as a potential candidate for malaria treatment, demonstrating significant chemosuppression in mice at various dosages . The results indicated:

- Chemosuppression Rates :

- 100 mg/kg: 89.74%

- 50 mg/kg: 83.80%

- 10 mg/kg: 71.58%

This highlights its potential for further development in malaria therapeutics.

- Chemosuppression Rates :

- Anti-inflammatory Properties : Hexadecanoic acid has been shown to inhibit phospholipase A2 competitively, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

hexadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHJDPROMQRDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060129 | |

| Record name | Hexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-54-4 | |

| Record name | Hexadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXADECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVZ90045Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 123 °C | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.